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molecular formula C9H10O3 B1293844 4-(2-Hydroxyethoxy)benzaldehyde CAS No. 22042-73-5

4-(2-Hydroxyethoxy)benzaldehyde

Cat. No. B1293844
M. Wt: 166.17 g/mol
InChI Key: VCDGTEZSUNFOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=Cc1ccc(OCCO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[OH:13][c:14]1[cH:15][cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21]1.[OH:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([CH:9]=[CH2:10])[cH:11][cH:12]1>>[OH:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([CH:9]=[O:13])[cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=Cc1ccc(O)cc1
Name
C=Cc1ccc(OCCO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=Cc1ccc(OCCO)cc1

Outcomes

Product
Name
Type
product
Smiles
O=Cc1ccc(OCCO)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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